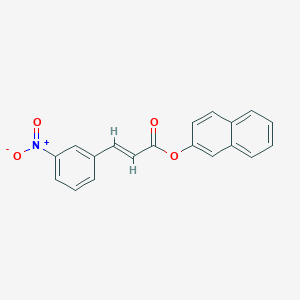
2-naphthyl 3-(3-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthyl 3-(3-nitrophenyl)acrylate, also known as NNA, is a chemical compound that belongs to the family of nitrophenyl acrylates. NNA is a yellow crystalline powder that is widely used in scientific research due to its unique properties.
Mécanisme D'action
2-naphthyl 3-(3-nitrophenyl)acrylate is a fluorescent probe that binds to proteins through non-covalent interactions. The binding of 2-naphthyl 3-(3-nitrophenyl)acrylate to a protein causes a shift in its fluorescence spectrum, which can be used to monitor the binding of small molecules to the protein. The mechanism of action of 2-naphthyl 3-(3-nitrophenyl)acrylate is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
2-naphthyl 3-(3-nitrophenyl)acrylate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used in vitro for scientific research purposes only.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-naphthyl 3-(3-nitrophenyl)acrylate is its high sensitivity and specificity for protein-ligand interactions. It has a high quantum yield and a large Stokes shift, which makes it an ideal probe for studying protein-ligand interactions. However, 2-naphthyl 3-(3-nitrophenyl)acrylate has some limitations, such as its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Orientations Futures
There are several future directions for the use of 2-naphthyl 3-(3-nitrophenyl)acrylate in scientific research. One direction is the development of new fluorescent probes based on the structure of 2-naphthyl 3-(3-nitrophenyl)acrylate. Another direction is the use of 2-naphthyl 3-(3-nitrophenyl)acrylate in high-throughput screening assays for drug discovery. Additionally, 2-naphthyl 3-(3-nitrophenyl)acrylate can be used in the development of biosensors for the detection of small molecules in biological samples.
Méthodes De Synthèse
2-naphthyl 3-(3-nitrophenyl)acrylate can be synthesized using a two-step process. The first step involves the synthesis of 2-naphthol from naphthalene, which is then converted to 2-naphthyl acrylate by reacting it with acryloyl chloride. The second step involves the nitration of 2-naphthyl acrylate with nitric acid to produce 2-naphthyl 3-(3-nitrophenyl)acrylate.
Applications De Recherche Scientifique
2-naphthyl 3-(3-nitrophenyl)acrylate is widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been used to study the binding of small molecules to proteins, such as enzymes and receptors. 2-naphthyl 3-(3-nitrophenyl)acrylate has also been used to study the binding of proteins to DNA and RNA.
Propriétés
IUPAC Name |
naphthalen-2-yl (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(11-8-14-4-3-7-17(12-14)20(22)23)24-18-10-9-15-5-1-2-6-16(15)13-18/h1-13H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLNUZROGLZQBE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-2-yl (E)-3-(3-nitrophenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)
![3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)
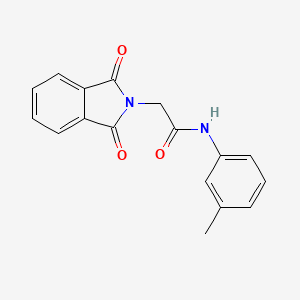
![2-cyclopropyl-8-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690160.png)
![2-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5690174.png)
![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)
![(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5690183.png)
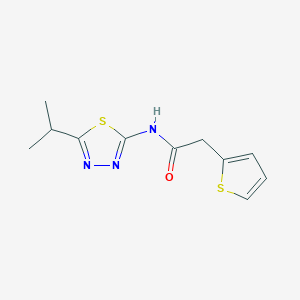
![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)
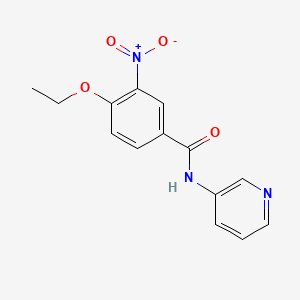
![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)
![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)
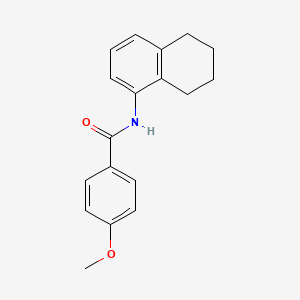
![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)